molecular formula C9H10N4O B2632790 5-(3-ethylphenoxy)-2H-tetrazole CAS No. 150436-25-2

5-(3-ethylphenoxy)-2H-tetrazole

Cat. No.: B2632790
CAS No.: 150436-25-2
M. Wt: 190.206
InChI Key: YRXBMPBCRPCAOX-UHFFFAOYSA-N
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Description

5-(3-ethylphenoxy)-2H-tetrazole is a chemical compound of interest in scientific research and development, particularly in medicinal chemistry and material science. As a tetrazole derivative, it features a five-membered ring containing four nitrogen atoms, which is often used as a bioisostere for carboxylic acids or other functional groups in drug design . This substitution can improve metabolic stability, membrane permeability, and bioavailability in novel active compounds. Tetrazole compounds are recognized for their role in synthesizing various pharmaceuticals and other complex organic molecules. Researchers value this family of compounds for its potential application in creating new molecular entities with targeted biological or chemical properties. Handling and Safety: It is critical to note that tetrazole compounds, including the core 1H-tetrazole structure, can present significant safety hazards. They are classified as explosive and may pose a mass explosion hazard . They can decompose rapidly and explosively when heated above their melting point, are sensitive to shock and friction, and react violently with strong oxidizers . Appropriate safety measures must be taken, including using personal protective equipment, working with spark-proof tools, and storing in a cool, well-ventilated place away from ignition sources . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-ethylphenoxy)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-7-4-3-5-8(6-7)14-9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXBMPBCRPCAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 5 3 Ethylphenoxy 2h Tetrazole and Analogues

Catalytic Approaches to 5-Substituted-2H-tetrazoles

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govyoutube.com To overcome the limitations of traditional methods, which often require harsh conditions, catalytic approaches have been developed to enhance reaction rates, yields, and selectivity under milder conditions.

Copper-Mediated Cycloaddition Reactions from Phenoxy-Nitriles and Azides

Copper catalysis has emerged as a powerful tool for the synthesis of 5-substituted-1H-tetrazoles, which are key precursors to the desired 2,5-disubstituted isomers. The reaction involves the [3+2] cycloaddition of an organonitrile with an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.gov For the synthesis of a 5-phenoxy-tetrazole analogue, the starting material would be a phenoxy-nitrile, such as 3-ethylphenoxyacetonitrile.

The proposed mechanism often involves the in situ formation of a copper-azide species, which then undergoes the cycloaddition with the nitrile. nih.gov Alternatively, the copper catalyst can act as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide anion. youtube.comnih.gov Various copper sources, including copper(I) and copper(II) salts and complexes, have been successfully employed. For instance, a Cu(II) complex has been shown to effectively catalyze the cycloaddition of nitriles and sodium azide in N-methyl-2-pyrrolidone (NMP) under microwave heating, affording high yields in short reaction times. researchgate.net The use of a combined copper and triethylamine (B128534) catalyst system has also been found to promote the reaction at lower temperatures. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

Catalyst System Nitrile Substrate Azide Source Solvent/Conditions Yield Reference
CuI Various nitriles Trimethylsilyl azide DMF/MeOH Good to High nih.gov
Cu(II) complex Various nitriles Sodium azide NMP, Microwave, 110°C High researchgate.net
Cu₂O 5-substituted-1H-tetrazoles + Boronic acids N/A (N-arylation) O₂, Mild conditions Good asianpubs.org
[Cu(OH)(TMEDA)]₂Cl₂ 5-substituted-1H-tetrazoles + Arylboronic acids N/A (N-arylation) N/A Good organic-chemistry.org

Application of Nano-Catalysts in Tetrazole Synthesis

In recent years, nano-catalysis has offered significant advancements in the synthesis of tetrazoles, providing highly efficient, recoverable, and environmentally benign catalytic systems. nih.gov The high surface-area-to-volume ratio of nanocatalysts enhances their activity, often leading to higher yields and shorter reaction times under milder conditions.

A variety of nanocatalysts have been developed for tetrazole synthesis, including:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles functionalized with catalytic species (e.g., copper or lanthanum) are particularly advantageous. nih.gov For example, a Fe₃O₄@MCM-41@Cu-P2C nanocatalyst demonstrated excellent activity and could be easily recovered using an external magnet and reused multiple times without a significant loss of performance. nih.gov

Polymer-Supported Nanoparticles: Copper(I) nanoparticles immobilized in a polyvinyl alcohol-grafted-acrylic acid matrix have been used as a heterogeneous catalyst for the regioselective synthesis of triazoles via click chemistry, a principle applicable to tetrazole synthesis. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs featuring copper nodes have been used to catalyze tetrazole formation, benefiting from the high density of active sites within a porous and stable structure.

Other Metal Nanoparticles: Nanocrystalline zinc oxide (ZnO) has been used as a recyclable, heterogeneous Lewis acid catalyst for the [3+2] cycloaddition. nih.gov Similarly, cobalt complexes have been shown to effectively catalyze the reaction under homogeneous conditions. nih.gov

Table 2: Selected Nanocatalysts in 5-Substituted-1H-Tetrazole Synthesis

Nanocatalyst Substrates Conditions Key Advantages Reference
Fe₃O₄@tryptophan-La Aromatic nitriles, NaN₃ Neat (solvent-free) Recyclable, magnetic recovery nih.gov
Fe₃O₄@l-aspartic-Gd Nitriles, NaN₃ PEG solvent, 100°C Recyclable, high yield nih.gov
Fe₃O₄@MCM-41@Cu-P2C Nitriles, NaN₃ N/A High yield, reusable up to 5 times nih.gov
KIT-6@DABP@Cu Nitriles, NaN₃ PEG-400 Green solvent, high efficiency, reusable researchgate.net
Co(II)-complex Organonitriles, NaN₃ Homogeneous First example of Co-catalyzed synthesis nih.gov

Regioselective Construction of the 2H-Tetrazole Isomer

The synthesis of 2,5-disubstituted tetrazoles presents a challenge of regioselectivity, as alkylation or arylation of the precursor 5-substituted-1H-tetrazole can occur at either the N1 or N2 position of the tetrazole ring. For many applications, the 2H-isomer is the desired product. Several strategies have been developed to achieve high regioselectivity for the N2-isomer.

A predominant and effective method is the direct, regioselective N2-arylation or N2-alkylation of a pre-formed 5-substituted-1H-tetrazole. This approach avoids the formation of isomeric mixtures that are difficult to separate.

Copper-Catalyzed N-Arylation: The Chan-Evans-Lam (CEL) coupling reaction provides a mild and efficient route for N2-arylation. This reaction uses a copper catalyst to couple the 5-substituted-1H-tetrazole with an arylboronic acid. organic-chemistry.orgmdpi.com For instance, 5-(2-methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles were synthesized with high regioselectivity by coupling the corresponding 1H-tetrazole with boronic acids using a catalytic amount of Cu₂O under an oxygen atmosphere. asianpubs.org

Metal-Free N-Arylation: The use of diaryliodonium salts enables a simple, metal-free strategy for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org

Alkylation via Diazotization: A novel method involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate, which then acts as an alkylating agent. This reaction shows a strong preference for forming the 2,5-disubstituted tetrazole isomer. rsc.orgorganic-chemistry.org This method can even be performed in a one-pot sequence starting from the nitrile. organic-chemistry.orgorganic-chemistry.org

Lewis Acid-Catalyzed N-Arylation: Inexpensive Al(OTf)₃ has been reported as an effective catalyst for the regioselective N2-arylation of tetrazoles with diazo compounds, proceeding under mild conditions with broad substrate scope. nih.gov

The regioselectivity of these reactions is influenced by a combination of steric and electronic factors, as well as the specific reaction mechanism (e.g., Sₙ2 vs. Sₙ1 character of the alkylating agent). rsc.orgbeilstein-journals.org

Chemo- and Regioselective Derivatization Strategies for Phenoxy-Tetrazoles

Once the 5-(3-ethylphenoxy)-2H-tetrazole scaffold is constructed, further molecular diversity can be achieved through chemo- and regioselective derivatization. These strategies allow for the fine-tuning of the molecule's properties by introducing new functional groups.

While specific derivatization of this compound is not extensively documented, strategies can be inferred from related structures:

Electrophilic Aromatic Substitution on the Phenoxy Ring: The phenoxy group is activated towards electrophilic substitution (e.g., nitration, halogenation, acylation). The directing effects of the ethyl group (ortho-, para-directing) and the tetrazole-oxy group (ortho-, para-directing) would control the position of the incoming electrophile. Careful selection of reaction conditions would be necessary to achieve regioselectivity and avoid side reactions.

Functionalization of the Ethyl Group: The ethyl group on the phenoxy ring could be a site for derivatization. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups.

Derivatization via Organometallic Intermediates: Conversion of a halo-substituted phenoxy-tetrazole analogue into an organometallic species (e.g., via lithiation or Grignard formation) would open pathways to a wide array of derivatives through reactions with various electrophiles.

Modification of Pre-existing Functional Groups: If other functional groups are present on the phenoxy ring, they can be chemically transformed. For instance, a nitro group could be reduced to an amine, which could then undergo a host of further reactions (e.g., acylation, diazotization). The synthesis and functionalization of related structures like 2-substituted tetrazole-5-thiols demonstrate the feasibility of modifying the substituent at the 5-position. researchgate.net Similarly, further derivatization of tetrazole-carbinols has also been reported. rsc.org

These derivatization strategies are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

Advanced Chemical Reactivity and Transformation Mechanisms of 5 3 Ethylphenoxy 2h Tetrazole

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 5-(3-ethylphenoxy)-2H-tetrazole is characterized by the interplay between the electron-rich phenoxy moiety and the electron-deficient, yet nucleophilic, tetrazole ring.

Electrophilic Reactions: The tetrazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing effect of its four nitrogen atoms. bhu.ac.in However, the ethylphenoxy substituent, particularly the aromatic ring, is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenoxy ring, with the ethyl group and the ether linkage directing the substitution to ortho and para positions. The high nitrogen content of the tetrazole ring can also lead to the formation of complexes with metal electrophiles. acs.org

Nucleophilic Reactions: The tetrazole ring exhibits significant nucleophilic character at its nitrogen atoms, making it prone to reactions like N-alkylation. numberanalytics.com The acidity of the N-H proton in 5-substituted 1H-tetrazoles is comparable to that of carboxylic acids, readily forming a tetrazolide anion in the presence of a base. wikipedia.orgmdpi.com This anion is a potent nucleophile.

Furthermore, nucleophilic aromatic substitution can occur on the phenoxy ring, particularly if it is activated by electron-withdrawing groups. youtube.com However, a more common nucleophilic attack involves the displacement of the entire phenoxy group at the C5 position of the tetrazole ring, especially with strong nucleophiles under forcing conditions, although this is a less favored pathway.

The ambident nucleophilicity of the tetrazolide anion is a key feature, allowing for attack at different nitrogen atoms, leading to regioisomeric products. beilstein-journals.org

Oxidative Transformations of the Phenoxy and Tetrazole Moieties

The two core components of the molecule exhibit distinct behaviors under oxidative conditions.

Phenoxy Moiety Oxidation: Phenolic ethers are generally stable to oxidation, but under strong oxidative conditions, cleavage of the ether bond can occur. organic-chemistry.orgacs.org More commonly, oxidation may target the ethyl group on the benzene (B151609) ring, potentially converting it to an acetyl group or a carboxylic acid, depending on the oxidant's strength. Autoxidation of ethers can also lead to the formation of hydroperoxides, a process that may be relevant under aerobic conditions over time. rsc.org

Tetrazole Moiety Oxidation: The tetrazole ring is remarkably stable towards oxidation due to its high nitrogen content and aromatic character. nih.gov However, N-oxidation is possible. Treatment with potent oxidizing agents like hydrogen peroxide in acetonitrile (B52724) (HOF·CH3CN) can lead to the formation of tetrazole N-oxides, a novel class of compounds. scilit.com The oxygen atom preferentially incorporates at the N-3 position. scilit.com In some contexts, particularly when part of a larger system designed for it, the tetrazole can participate in self-oxidation reactions when reacting with other moieties. acs.orgacs.org

The following table summarizes potential oxidative reactions:

Oxidizing AgentTarget MoietyPotential Products
Potassium Permanganate (KMnO₄)Ethyl side chain3-(5-(2H-tetrazol-5-yloxy))benzoic acid
Peroxydisulfate (S₂O₈²⁻)Phenoxy EtherFragmentation products, potential for phenol (B47542) formation
HOF·CH₃CNTetrazole RingThis compound 3-N-oxide
m-Chloroperoxybenzoic acid (mCPBA)Ethyl side chain1-(3-(2H-tetrazol-5-yloxy)phenyl)ethan-1-ol

Photochemical Reactivity and Rearrangements

The photochemistry of tetrazoles is a field of significant interest due to the high-energy nature of the ring system. nih.govresearchgate.net Upon UV irradiation, 5-substituted tetrazoles typically undergo cleavage of the heterocyclic ring with the extrusion of a molecule of nitrogen (N₂). nih.gov This process generates highly reactive intermediates, most notably nitrilimines. wikipedia.orgnih.gov

For this compound, photolysis would lead to the formation of (3-ethylphenoxy)nitrilimine. This transient species can then undergo several subsequent reactions:

Intramolecular Rearrangement: While less common for this specific structure, other tetrazoles show rearrangement pathways.

Intermolecular Trapping: The nitrilimine is a 1,3-dipole and can be trapped by various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions to generate new five-membered heterocyclic rings like pyrazolines. worktribe.com

Reaction with Solvent: In the absence of a dedicated trapping agent, the nitrilimine can react with the solvent. For instance, reaction with an alcohol could lead to the formation of a hydrazonate ester.

The specific photoproducts depend heavily on the reaction conditions, such as the wavelength of light used and the solvent. nih.gov The process often leads to a mixture of products, making selective synthesis challenging but also offering pathways to diverse molecular scaffolds. researchgate.net

N-Alkylation Reactions and Regioisomeric Product Distributions

The alkylation of the tetrazole ring is one of its most important reactions, as it allows for the introduction of various functional groups, profoundly influencing the compound's properties. researchgate.net The reaction proceeds via the nucleophilic tetrazolide anion, which is an ambident nucleophile, meaning alkylation can occur at either the N-1 or N-2 positions of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.comresearchgate.net

The ratio of these isomers is influenced by several factors:

Steric Hindrance: Bulky alkylating agents tend to favor substitution at the less sterically hindered N-2 position. rsc.org

Reaction Conditions: Higher temperatures often favor the formation of the N-1 isomer. acs.org The choice of solvent and base can also significantly impact the regioselectivity by influencing the nature of the ion pair between the tetrazolide anion and the counter-ion. acs.orgacs.org

Nature of the Electrophile: The mechanism of the substitution (SN1 vs. SN2 type) can also dictate the preferred site of alkylation. rsc.org

Mechanochemical conditions (ball milling) have been shown to enhance selectivity for the N-2 regioisomer in some cases. acs.orgacs.org

The following table illustrates the expected product distribution under different hypothetical conditions for the alkylation of this compound with methyl iodide.

ConditionMajor ProductMinor ProductRationale
NaH, THF, 0 °C2-methyl-5-(3-ethylphenoxy)-2H-tetrazole (N-2 isomer)1-methyl-5-(3-ethylphenoxy)-1H-tetrazole (N-1 isomer)Lower temperature and less hindered position favored.
K₂CO₃, DMF, 80 °C1-methyl-5-(3-ethylphenoxy)-1H-tetrazole (N-1 isomer)2-methyl-5-(3-ethylphenoxy)-2H-tetrazole (N-2 isomer)Higher temperature favors the thermodynamically more stable N-1 isomer.
Ag₂O, CH₃I, neat2-methyl-5-(3-ethylphenoxy)-2H-tetrazole (N-2 isomer)1-methyl-5-(3-ethylphenoxy)-1H-tetrazole (N-1 isomer)Silver salts often direct alkylation to the N-2 position.

Exploitation as Precursors for Other Nitrogen-Containing Heterocycles

Tetrazoles are valuable precursors for the synthesis of other heterocyclic systems, primarily through thermal or photochemical decomposition which leads to nitrogen extrusion. wikipedia.orgacs.org

A key transformation is the conversion of tetrazoles into 1,3,4-oxadiazoles. This is typically achieved through acylation of the tetrazole ring, followed by thermal rearrangement. nih.gov For this compound, reaction with an acyl chloride (e.g., benzoyl chloride) would form an N-acyltetrazole intermediate. Upon heating, this intermediate loses N₂ to form a nitrilimine, which then undergoes intramolecular cyclization to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov

Similarly, thermal decomposition in the absence of an acylating agent can lead to the formation of nitriles via ring fragmentation, though this often requires high temperatures. researchgate.netresearchgate.netnih.gov The specific products and pathways are highly dependent on the substituents and reaction conditions.

The ability of the tetrazole ring to serve as a "masked" functionality or a reactive synthon makes it a versatile tool in synthetic organic chemistry for accessing a variety of other important heterocyclic structures. acs.org

Computational and Theoretical Investigations of 5 3 Ethylphenoxy 2h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and relative stabilities of different forms of 5-(3-ethylphenoxy)-2H-tetrazole.

The electronic structure of tetrazoles is characterized by a high nitrogen content within a five-membered aromatic ring. nih.gov This feature leads to a unique distribution of electron density and specific molecular orbital (MO) arrangements. For 5-substituted tetrazoles, the nature of the substituent significantly influences the electronic properties of the ring.

Computational studies on related C-substituted tetrazoles show that the 2H-tautomer generally exhibits a higher degree of aromaticity compared to the 1H-tautomer. iosrjournals.org Aromaticity is often quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA), where higher values indicate greater aromatic character. This increased aromaticity in the 2H form contributes to its greater stability, particularly in the gas phase. iosrjournals.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding reactivity. In tetrazole derivatives, these orbitals are typically centered on the heterocyclic ring system, and their energy gap is a key indicator of chemical reactivity and kinetic stability.

PropertyGeneral Finding for 5-Substituted TetrazolesReference
Aromaticity (HOMA)2H-tautomers generally possess higher HOMA values, indicating greater aromatic character than 1H-tautomers. iosrjournals.org
Electron DelocalizationThe high nitrogen content facilitates extensive π-electron delocalization within the tetrazole ring. nih.gov
Substituent EffectThe phenoxy group at the C5 position influences the ring's electronic properties and orbital energies. iosrjournals.org

5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-isomers. nih.gov The position of the proton on the tetrazole ring has a significant impact on the molecule's properties and stability. Computational studies have consistently shown that the relative stability of these tautomers is strongly dependent on the physical phase. nih.goviosrjournals.org

In the gas phase, the 2H-tautomer is generally calculated to be the more stable form. nih.goviosrjournals.org However, in solution, the equilibrium often shifts, and the 1H-tautomer becomes the predominant species. nih.gov This shift is attributed to the different ways the two tautomers interact with solvent molecules. The stability can also be influenced by the nature of the substituent at the C5 position. core.ac.uk For 5-phenyltetrazoles, for instance, the 1-isomer is found to be more stable in acidic media. core.ac.uk

PhasePredominant TautomerReasonReference
Gas Phase2H-TetrazoleHigher intrinsic stability and aromaticity. nih.goviosrjournals.org
Solution1H-TetrazoleFavorable solvation and intermolecular interactions. nih.gov
Acidic Media1-Isomer (for 5-phenyltetrazole)Greater stability of the protonated form. core.ac.uk

Theoretical calculations are crucial for interpreting and predicting complex spectroscopic data beyond simple identification. Methods like DFT can be used to calculate vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. iosrjournals.org These predicted spectra can help assign experimental bands to specific molecular motions. For this compound, calculations can distinguish between the vibrational signatures of the 1H and 2H tautomers, as the different bonding arrangements lead to distinct vibrational modes. Furthermore, computational models can predict how conformational changes, such as rotation of the phenoxy group, would affect the spectroscopic output.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations are a valuable tool for exploring the conformational landscape of flexible molecules like this compound. mdpi.comnih.gov

For this compound, key areas of flexibility include the rotation around the ether linkage (C-O bond) between the tetrazole and the phenoxy ring, and the conformational freedom of the ethyl group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. mdpi.com This analysis reveals which shapes the molecule is most likely to adopt in a given environment (e.g., in solution) and how it might interact with biological targets. nih.gov

Mechanistic Studies of Reaction Pathways using Computational Models

Computational models are used to investigate the mechanisms of chemical reactions, providing detailed energy profiles and transition state structures. d-nb.info For tetrazole derivatives, theoretical studies can elucidate the pathways of formation, isomerization, and decomposition. For example, ab initio MP2 calculations have been used to study the energy barriers for ring-opening and recyclization reactions in related mesoionic tetrazoles. d-nb.info

Such studies can determine the activation energies for the interconversion between the 1H and 2H tautomers, a process that involves a proton shift between nitrogen atoms. rsc.org The models can also explore the thermal stability of the molecule by identifying the lowest energy decomposition pathways. These computational insights are vital for understanding the reactivity and potential applications of this compound. core.ac.uk

Analysis of Noncovalent Interactions (e.g., Polar-π Interactions with Aromatic Systems)

Noncovalent interactions are critical in determining the crystal packing of molecules and their binding to biological receptors. The tetrazole ring, being electron-rich and containing several nitrogen lone pairs, can participate in a variety of such interactions.

Computational analyses, including Hirshfeld surface analysis, have shown that the carbon atom of the tetrazole ring can be electrophilic, enabling it to participate in so-called π-hole interactions. researchgate.net These are attractive, noncovalent interactions between the electropositive region (the π-hole) on the planar surface of the ring and an electron-rich site, such as a lone pair or another π-system. researchgate.net In this compound, this could lead to interactions between the tetrazole ring and the aromatic system of a neighboring molecule or a receptor binding site. The ethylphenoxy group itself provides a large aromatic surface capable of engaging in π-π stacking and hydrophobic interactions.

Interaction TypeDescriptionPotential Role in this compoundReference
π-hole InteractionAn attractive force between an electrophilic region on the tetrazole ring and a lone pair or π-system.Governs crystal packing and receptor binding. researchgate.net
Hydrogen BondingInteraction between the tetrazole N-H (in the 1H form) or ring nitrogens and H-bond donors/acceptors.Key interaction in solution and biological systems. nih.gov
π-π StackingInteraction between the aromatic phenoxy group and other aromatic systems.Contributes to molecular assembly and binding affinity. researchgate.net

Molecular Interactions and Mechanistic Biochemical Studies of 5 3 Ethylphenoxy 2h Tetrazole

Role as a Bioisostere for Carboxylic Acid Groups in Molecular Recognition

A pivotal aspect of 5-(3-ethylphenoxy)-2H-tetrazole in drug design is the function of its tetrazole ring as a bioisostere for the carboxylic acid group. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring mimics the carboxylic acid moiety in several key aspects, including its acidity and planar structure. nih.gov The pKa of 5-substituted tetrazoles is approximately 4.5–4.9, which closely resembles that of carboxylic acids. nih.gov This similarity in acidity is crucial for molecular recognition, as the tetrazole can engage in similar ionic interactions and hydrogen bonding with biological targets as a carboxylic acid. cambridgemedchemconsulting.com

However, there are notable differences. The tetrazole ring is slightly larger than a carboxylic acid group. nih.gov Furthermore, computational studies and analysis of crystal structures indicate that the hydrogen-bond environment around the tetrazole ring extends further from the core of the molecule by about 1.2 Å compared to a carboxylate. cambridgemedchemconsulting.com This extended interaction field can sometimes lead to altered or even improved binding affinities with specific protein targets. nih.gov The tetrazole moiety is also metabolically stable, which is a significant advantage in drug design as it is more resistant to metabolic degradation pathways compared to carboxylic acids. nih.govresearchgate.net

Pre-clinical Investigations of Molecular Target Engagement

Ligand Binding Profiling with Enzymes and Receptors

The tetrazole moiety's ability to act as a bioisostere allows compounds like this compound to bind to a variety of enzymes and receptors that would typically interact with carboxylic acid-containing ligands. mdpi.com The four nitrogen atoms in the tetrazole ring can participate in multiple hydrogen bonds with receptor active sites. nih.gov This is exemplified by the interaction of tetrazole-containing inhibitors with enzymes like β-lactamase, where the tetrazole ring forms an extensive hydrogen-bonding network. nih.gov Furthermore, the tetrazole group can act as an efficient metal chelator, similar to a carboxylate, and can interact directly with metal ions in the active sites of metalloenzymes. nih.gov

Mechanistic Studies of Enzyme Inhibition (e.g., Tyrosinase Inhibition)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com While direct studies on this compound's effect on tyrosinase are not extensively documented, the inhibitory mechanisms of structurally related compounds provide valuable insights. Many tyrosinase inhibitors act by chelating the copper ions in the enzyme's active site. nih.govnih.gov The 3-hydroxy-4-keto moiety in flavonols, for instance, is crucial for this copper chelation. nih.gov Given the tetrazole ring's metal-chelating properties, it is plausible that tetrazole-containing compounds could inhibit tyrosinase through a similar mechanism. Kinetic studies of other inhibitors have revealed various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.govunimi.it For example, some inhibitors competitively block the binding of L-DOPA to the enzyme. nih.gov

Interactions with Intracellular Signaling Pathways (e.g., MDM2-p53 Interaction)

The MDM2-p53 interaction is a critical pathway in cancer biology, where MDM2 acts as a negative regulator of the p53 tumor suppressor. nih.govnih.gov Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. nih.gov Small molecule inhibitors have been developed to target the hydrophobic pocket on MDM2 where p53 binds. nih.gov Many of these inhibitors mimic the key p53 residues Phe19, Trp23, and Leu26. nih.gov While there is no direct evidence of this compound's involvement, tetrazole-containing compounds have been investigated as potential MDM2-p53 interaction inhibitors. nih.gov The tetrazole ring, acting as a carboxylic acid bioisostere, can potentially form crucial interactions within the MDM2 binding pocket.

Exploration of Binding Affinity and Molecular Docking Studies with Protein Active Sites

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov Such studies have been employed to investigate the interaction of tetrazole derivatives with various protein active sites. For instance, docking studies of tetrazole derivatives with dihydrofolate reductase from Klebsiella pneumoniae have been performed to understand their antimicrobial activity. nih.gov These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov In the context of anticancer activity, molecular docking has been used to predict the behavior of tetrazole compounds in the ATP binding site of P-glycoprotein, a protein associated with multidrug resistance. nih.gov

In Vitro Mechanistic Studies of Biological Activities (e.g., Antimicrobial, Anticancer)

Antimicrobial Activity

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.comnih.gov The mechanism of action for some tetrazole-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov For example, certain imide-tetrazole hybrids have shown significant antimicrobial properties by targeting these enzymes. nih.gov The introduction of a tetrazole moiety into existing antimicrobial scaffolds has been shown to increase their activity. nih.gov

Below is a table summarizing the in-vitro antimicrobial activity of some tetrazole derivatives:

Compound Type Target Organism(s) Observed Activity (MIC) Reference(s)
Imide-tetrazole hybrids Standard Gram-positive and Gram-negative bacteria 0.1–32 µg/mL nih.gov
Saccharin–tetrazolyl derivatives Gram-positive strains 0.98 to 125 µg/mL (at pH 4.0) nih.gov
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives Various bacterial and fungal strains Exhibited excellent interaction compared to standard drugs mdpi.com

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of tetrazole-containing compounds against various cancer cell lines. nih.govresearchgate.netmdpi.comresearchgate.net The cytotoxic effects of these compounds are often evaluated using the MTT assay. nih.gov For instance, certain tetrazole-linked benzochromene derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), Caco-2 (colon), HeLa (cervical), and SKBR-3 (breast). nih.gov The mechanism of action can vary, with some compounds potentially acting as inhibitors of pathways like the HIF pathway or by targeting specific enzymes involved in cancer progression. researchgate.net

Here is a data table of in-vitro anticancer activity for selected tetrazole derivatives:

Compound/Derivative Cancer Cell Line(s) IC50 Value(s) Reference(s)
Tetrazole linked benzochromenes (3d, 3e, 3f) MCF-7, Caco-2, HeLa, SKBR-3 15-33 µM nih.gov
{5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate A549, PA-1, Huh7, HeLa, HEK293 3.7 - 41.3 µM researchgate.net
5-ene-thiazolo[3,2-b] nih.govnih.govnih.govtriazole-6(5H)-ones (2h, 2i) Various (NCI-60 panel) GI50 values suggest potent activity mdpi.com

IC50: The half maximal inhibitory concentration; GI50: The half maximal growth inhibitory concentration.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Structural Determinants for Molecular Interaction Specificity

The specificity of how 5-(3-ethylphenoxy)-2H-tetrazole interacts with biological targets is governed by a combination of its structural and electronic features. The tetrazole ring and the phenoxy group are the primary pharmacophoric elements responsible for establishing key molecular interactions.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, sharing similar pKa values and the ability to participate in hydrogen bonding and ionic interactions. nih.gov The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic proton on the ring (in the 1H- or 2H-tautomeric form) can act as a hydrogen bond donor. nih.govchemistryjournals.net These interactions are crucial for anchoring the molecule within the binding site of a protein. The planar and aromatic nature of the tetrazole ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor's active site. bohrium.com

The 3-ethylphenoxy group significantly influences the molecule's interaction profile. The phenoxy ring itself can engage in π-π stacking and hydrophobic interactions. The ether linkage introduces a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for binding. The position of the ethyl group at the meta-position (position 3) of the phenoxy ring is a critical determinant of specificity. This substitution pattern avoids potential steric clashes that might occur with ortho-substituents and can direct the molecule's orientation within a binding pocket. The ethyl group itself contributes to the hydrophobic interactions, potentially fitting into a hydrophobic pocket within the receptor.

Molecular docking studies on analogous tetrazole derivatives have demonstrated the importance of these interactions. For instance, in studies of tetrazole derivatives as potential antimicrobial agents, the tetrazole ring was found to form crucial hydrogen bonds and coordinate with metal ions in the active sites of enzymes like dihydrofolate reductase. nih.gov Similarly, in the design of antihypertensive agents, the tetrazole group of valsartan (B143634) derivatives forms key salt bridges and hydrogen bonds with amino acid residues in the angiotensin II receptor. mdpi.com These findings underscore the general importance of the tetrazole ring in molecular recognition.

Impact of Substitution Patterns on Electronic and Steric Properties Relevant to Biological Engagement

The nature and position of substituents on the phenoxy ring of phenoxy-tetrazole derivatives have a profound impact on their electronic and steric properties, which in turn dictates their biological activity.

Electronic Effects:

Steric Effects:

Steric factors play a crucial role in determining how well the molecule fits into a biological target. The size and position of the substituent on the phenoxy ring can either promote or hinder effective binding. The ethyl group in the meta-position provides a moderate steric bulk. This can be advantageous if the target's binding site has a corresponding hydrophobic pocket. However, larger substituents or substitution at the ortho-position could lead to steric hindrance, preventing optimal alignment of the pharmacophoric groups with their interacting partners in the receptor. The introduction of bulky substituents can also influence the tautomeric equilibrium of the tetrazole ring. mdpi.com

The following table summarizes the general impact of different substitution patterns on the phenoxy ring of a hypothetical phenoxy-tetrazole scaffold, based on established principles of medicinal chemistry.

Substituent PositionSubstituent TypeGeneral Impact on Electronic PropertiesGeneral Impact on Steric PropertiesPotential Effect on Biological Engagement
OrthoElectron-donating (e.g., -OCH₃)Increases electron density, may decrease tetrazole acidity.High steric hindrance, may disrupt coplanarity and hinder binding.Often detrimental to activity due to steric clash.
MetaElectron-donating (e.g., -CH₂CH₃)Weakly increases electron density.Moderate steric bulk, can fit into specific hydrophobic pockets.Can enhance binding affinity if the pocket accommodates the group.
ParaElectron-donating (e.g., -OH)Increases electron density, may decrease tetrazole acidity.Minimal steric hindrance to the core structure.Can be favorable, potentially forming additional hydrogen bonds.
OrthoElectron-withdrawing (e.g., -Cl)Decreases electron density, may increase tetrazole acidity.High steric hindrance.Often detrimental to activity.
MetaElectron-withdrawing (e.g., -CF₃)Decreases electron density.Moderate steric bulk.Can be favorable depending on the electronic requirements of the target.
ParaElectron-withdrawing (e.g., -NO₂)Significantly decreases electron density, increases tetrazole acidity.Minimal steric hindrance.Can be favorable if increased acidity or specific electronic interactions are required.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxy-Tetrazoles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

Commonly Used Descriptors in QSAR Studies of Tetrazoles:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular weight, number of atoms, branching indices).

Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., partial charges on atoms, dipole moment, HOMO and LUMO energies).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Hydrophobic Descriptors: These measure the lipophilicity of the molecule (e.g., logP).

A hypothetical QSAR study on a series of substituted phenoxy-tetrazoles might reveal the following relationships:

DescriptorPotential Correlation with ActivityRationale
logP (Lipophilicity) Positive or ParabolicA certain level of lipophilicity is often required for membrane permeation and reaching the target. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
Molar Refractivity (MR) of the substituent Positive or NegativeMR is related to the volume and polarizability of a substituent. A positive correlation suggests that larger, more polarizable groups are beneficial for binding, likely due to van der Waals interactions. A negative correlation would indicate that bulky groups are detrimental.
Hammett Constant (σ) of the substituent Positive or NegativeThis descriptor quantifies the electronic effect of a substituent. A correlation would indicate that the electron-donating or electron-withdrawing nature of the substituent is important for activity, likely by influencing the pKa of the tetrazole or the electronic interactions with the target.
Dipole Moment Positive or NegativeThe overall polarity of the molecule can be crucial for its interaction with a polar or non-polar binding site.
HOMO/LUMO Energies Correlation with ActivityThese quantum chemical descriptors relate to the molecule's ability to participate in charge-transfer interactions.

QSAR models are powerful, but their predictive power is limited to the chemical space of the compounds used to build the model. nih.gov The development of a robust QSAR model for phenoxy-tetrazoles would require a dataset of compounds with a wide range of substituents and corresponding biological activity data.

Advanced Applications in Materials Science, Agrochemistry, and Industrial Chemistry

Coordination Chemistry: Ligand Design and Metal Complexation

The tetrazole ring is an exceptional ligand in coordination chemistry due to its multiple nitrogen atoms, which can act as donor sites for metal ions. This allows tetrazole-containing molecules to function as versatile building blocks for constructing coordination polymers and metal-organic frameworks (MOFs).

Derivatives of tetrazole can coordinate to metal centers in various modes, acting as monodentate, bidentate, or bridging ligands. This versatility enables the design of complexes with specific geometries and dimensionalities, from simple mononuclear compounds to complex 3D networks. For instance, research on 5-(tetrazol-1-yl)-2H-tetrazole has demonstrated its ability to form coordination complexes with transition metals like copper(II) as well as salts with copper(I) and silver. researchgate.net The formation of these metal complexes is crucial for developing materials with tailored magnetic, luminescent, and catalytic properties.

The ability of the tetrazole moiety to link multiple metal centers facilitates the creation of robust, higher-dimensional structures. These coordination polymers have potential applications in gas storage, separation, and heterogeneous catalysis. The specific nature of the substituent at the 5-position of the tetrazole ring, such as the 3-ethylphenoxy group in the title compound, can influence the steric and electronic properties of the ligand, thereby fine-tuning the structure and function of the resulting metal complex.

Agrochemical Applications: Development of Herbicides and Pesticides

The tetrazole moiety is a recognized toxophore in the agrochemical industry, and numerous derivatives have been investigated for their potential as herbicides and pesticides. The biological activity of these compounds is often attributed to the tetrazole ring acting as a stable, acidic bioisostere of a carboxylic acid, allowing it to interact with specific biological targets in weeds or pests.

Patents have been filed for herbicidal compositions containing various tetrazolyloxy derivatives, demonstrating the commercial interest in this class of compounds for crop protection. google.com For example, compounds structurally related to 5-(3-ethylphenoxy)-2H-tetrazole have been explored for their ability to control the growth of undesired plants. The mode of action often involves the inhibition of key enzymes in the target organism. The lipophilic nature of the phenoxy group, combined with the polar tetrazole ring, provides a balance of properties that can enhance uptake and translocation within the plant.

The development of effective agrochemicals relies on synthesizing and screening libraries of compounds with diverse substituents. The 3-ethylphenoxy group offers a specific substitution pattern that could confer selectivity and efficacy against particular weed species, making this compound a plausible candidate for inclusion in such screening programs.

High-Energy Material Science: Propellants and Explosives

One of the most significant properties of the tetrazole ring is its high positive enthalpy of formation, a direct consequence of its high nitrogen content and the prevalence of energy-rich N-N and C-N bonds. Upon decomposition, tetrazoles release a large amount of energy and environmentally benign dinitrogen gas (N₂), making them a cornerstone in the development of advanced high-energy density materials (HEDMs). rsc.org

Research into energetic materials frequently focuses on synthesizing molecules with a high nitrogen-to-carbon ratio to achieve a favorable oxygen balance, high density, and high detonation performance. sci-hub.boxnih.gov Bistetrazole derivatives, which contain two linked tetrazole rings, are particularly noted for their superior energetic properties, with some exhibiting detonation velocities that surpass those of conventional explosives like RDX. rsc.org

While monocyclic tetrazoles like this compound are less energetic than their poly-tetrazole or nitro-substituted counterparts, they can serve as important precursors or components in more complex energetic formulations. The thermal stability and energetic contribution of the tetrazole ring make it a valuable functional group for tuning the performance of propellants, pyrotechnics, and explosives. researchgate.netresearchgate.net

Corrosion Inhibition Studies for Metallic Surfaces

Tetrazole derivatives have been successfully employed as corrosion inhibitors for various metals and alloys, including steel and copper. googleapis.com Their efficacy stems from the ability of the nitrogen-rich tetrazole ring to adsorb onto the metallic surface. This adsorption process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment.

The mechanism of inhibition can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the nitrogen atoms and metal atoms). The heteroatoms in the tetrazole ring act as active centers for adsorption. The structure of the substituent on the tetrazole ring plays a critical role in the effectiveness of the inhibitor. The organic group, such as the 3-ethylphenoxy moiety, can enhance the surface coverage and create a more compact, hydrophobic barrier film, further preventing the ingress of corrosive species like water and chloride ions.

Studies on compounds like Irbesartan, which contains a tetrazole ring, have shown excellent corrosion inhibition efficiency for carbon steel in acidic environments. This demonstrates the potential of the tetrazole scaffold in formulations for industrial water systems, protective coatings, and metalworking fluids.

Role in Photoimaging and Photography Technologies

In the field of photography and photoimaging, tetrazole derivatives have historically been used as additives in photographic emulsions. They can function as antifogging agents and stabilizers. Fog is the unwanted formation of silver grains in unexposed areas of a photographic film, which reduces image contrast and quality.

Tetrazoles can prevent fog by interacting with the silver halide crystals in the emulsion. They are thought to adsorb to the crystal surface and restrain the growth of fog centers during development without significantly affecting the development of the latent image in exposed areas. While modern digital imaging has largely replaced traditional photography, the underlying principles of using organic molecules to control crystal growth and surface chemistry remain relevant in various materials science applications, including the synthesis of specialized nanomaterials.

Advanced Functional Materials Development

The term "advanced functional materials" encompasses materials designed with specific, often novel, properties for technological applications. The versatility of the tetrazole ring makes it a valuable component in the design of such materials.

The ability of tetrazoles to act as ligands for metal complexation is a direct route to functional MOFs and coordination polymers, as discussed previously. researchgate.net These materials are under intense investigation for applications ranging from chemical sensing to drug delivery. Furthermore, the energetic nature of the tetrazole ring is exploited in the creation of new HEDMs with improved safety and performance profiles. rsc.org In the agrochemical sector, the tetrazole ring serves as a key building block for creating active ingredients with high efficacy and selectivity. google.com The combination of these diverse functionalities within a single chemical class underscores the importance of tetrazole derivatives in the ongoing development of advanced materials.

Future Directions and Emerging Research Avenues for 5 3 Ethylphenoxy 2h Tetrazole

Integration of Artificial Intelligence and Machine Learning in Compound Design

Deep learning models, particularly graph neural networks, can be trained on existing molecular data to predict the bioactivity and physicochemical properties of novel derivatives of 5-(3-ethylphenoxy)-2H-tetrazole without the need for initial synthesis and screening. youtube.com This in silico screening can rapidly identify analogues with potentially enhanced efficacy or improved safety profiles. nih.govresearchgate.netscirp.org Furthermore, generative models in AI can facilitate de novo drug design, proposing entirely new molecular structures based on a desired set of properties, which could lead to the discovery of next-generation tetrazole-based therapeutics. youtube.com

Table 1: Application of AI and Machine Learning in the Design of this compound Analogues

AI/ML ApproachApplication for this compoundPotential Outcome
High-Throughput Virtual Screening (HTVS) Rapidly screen virtual libraries of compounds similar to this compound against various biological targets. nih.govIdentification of lead compounds with high predicted binding affinity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Develop models that correlate the structural features of this compound derivatives with their biological activity.Prediction of the potency of new analogues, guiding the synthesis of more effective compounds.
De Novo Drug Design Utilize generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel tetrazole structures with optimized properties. youtube.comDiscovery of innovative drug candidates with improved therapeutic profiles that may not be discoverable through traditional methods.
Predictive Toxicology Employ machine learning models to forecast the potential toxicity of new this compound derivatives.Early deselection of compounds with a high risk of adverse effects, saving time and resources.

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The chemical synthesis of pharmacologically active molecules is increasingly being viewed through the lens of sustainability and green chemistry. nih.govresearchgate.netmdpi.com For this compound, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

One of the most promising areas is the adoption of continuous flow chemistry. mit.educore.ac.ukmit.edu This technology offers significant advantages over traditional batch synthesis, including enhanced safety, particularly when working with potentially hazardous reagents like azides, which are commonly used in tetrazole synthesis. core.ac.ukmit.edu Flow reactors allow for precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste. worktribe.comthieme-connect.com The scalability of flow synthesis also makes it an attractive option for the large-scale production of this compound, should it prove to be a viable drug candidate. mit.edu

The use of nanocatalysts is another avenue for greener synthesis. nih.gov These catalysts can enhance reaction rates and selectivity under milder conditions, reducing energy consumption and the need for harsh reagents. nih.gov Research into recyclable catalysts for tetrazole synthesis will also contribute to more sustainable manufacturing processes.

Table 2: Comparison of Synthetic Methodologies for Tetrazole Derivatives

Synthetic MethodDescriptionAdvantages for this compound Synthesis
Traditional Batch Synthesis Reactions are carried out in a single vessel with reagents added in discrete steps.Well-established and widely used in many laboratories.
Continuous Flow Synthesis Reagents are continuously pumped through a reactor where the reaction occurs. core.ac.ukmit.eduImproved safety, scalability, higher yields, and better process control. mit.educore.ac.uk
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. researchgate.netSignificantly reduced reaction times and often improved yields.
Nanocatalyst-Mediated Synthesis Employs catalysts at the nanoscale to accelerate the reaction. nih.govHigh efficiency, mild reaction conditions, and potential for catalyst recycling. nih.gov

Discovery of Undiscovered Molecular Targets and Biological Mechanisms

While the tetrazole moiety is a known bioisostere for carboxylic acids and is present in numerous approved drugs, the full spectrum of its biological interactions is not completely understood. nih.gov For this compound, a key area of future research will be the identification of its specific molecular targets and the elucidation of its mechanisms of action.

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, is a powerful approach to uncover novel biological activities without a preconceived notion of the target. nih.govnih.gov A hit from a phenotypic screen with this compound would then necessitate target deconvolution. nih.gov

Chemical proteomics has emerged as a critical tool for target identification. nih.govresearchgate.netnih.govmdpi.com This can involve creating a probe molecule based on the structure of this compound to "fish" for its binding partners in a cellular lysate. nih.govresearchgate.net Techniques such as affinity-based proteome profiling can then identify these interacting proteins, providing direct insight into the compound's molecular targets. nih.gov Computational approaches, such as inverse docking, can also be used to predict potential targets by screening the compound against a library of protein structures. dundee.ac.uk

Table 3: Methodologies for Identifying Novel Molecular Targets

MethodologyDescriptionApplication to this compound
Phenotypic Screening Screening compounds for a desired biological effect in cell-based or organismal models. nih.govIdentifies the functional effects of the compound, which can then guide target identification efforts. nih.gov
Affinity-Based Proteome Profiling Using a tagged version of the compound to pull down its protein binding partners from a cell lysate. researchgate.netnih.govDirectly identifies the proteins that physically interact with the compound.
In Silico Target Prediction Computational methods that predict potential protein targets based on the compound's structure and its similarity to known ligands. dundee.ac.uknovartis.comProvides a prioritized list of potential targets for experimental validation.
Genetic Interaction Mapping Identifying genes that, when mutated, alter the cell's sensitivity to the compound. nih.govCan reveal the biological pathway in which the compound acts.

Development of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

Understanding the behavior of a drug molecule in a biological system requires sophisticated analytical techniques. Future research on this compound will benefit from the development and application of advanced spectroscopic and imaging methods for real-time monitoring.

Techniques such as fluorescence spectroscopy can be employed to study the interaction of this compound with its biological targets in real-time and within a cellular environment. researchgate.net By labeling the compound or its target with a fluorescent probe, it is possible to visualize its subcellular localization and monitor binding events. Advanced imaging techniques, like fluorescence lifetime imaging microscopy (FLIM), can provide even more detailed information about the molecular environment of the compound.

In the context of chemical synthesis, Process Analytical Technology (PAT) utilizes real-time spectroscopic monitoring (e.g., Near-Infrared, Raman) to ensure the quality and consistency of the final product. The application of these techniques to the synthesis of this compound would allow for continuous process control and optimization.

Table 4: Advanced Spectroscopic and Imaging Techniques for Compound Analysis

TechniqueApplication for this compoundInformation Gained
Fluorescence Spectroscopy Real-time monitoring of binding interactions with purified proteins or in cell-based assays.Binding affinity, kinetics, and conformational changes upon binding.
Fluorescence Lifetime Imaging Microscopy (FLIM) Imaging the compound within living cells to determine its precise location and interaction with cellular components.Subcellular distribution and target engagement in a native environment.
Process Analytical Technology (PAT) (e.g., NIR, Raman) Real-time monitoring of the chemical synthesis process.Reaction kinetics, yield, and purity, enabling process optimization and control.
Mass Spectrometry Imaging Visualizing the distribution of the compound and its metabolites in tissue sections.Provides insights into the compound's biodistribution and metabolism in preclinical models.

Q & A

Q. What synthetic methodologies are commonly employed for 5-(3-ethylphenoxy)-2H-tetrazole derivatives?

A regioselective approach involves coupling O-peracylated aldehyde tosylhydrazones with tetrazoles under metal-free, thermic/microwave-activated conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C yields 2-β-D-glycopyranosylmethyl-2H-tetrazoles (7–67% yields) . Optimization of base selection (e.g., K₂CO₃ vs. DBU) and solvent polarity significantly impacts regioselectivity and yield .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Identifies tetrazole C=N stretching (~1,550 cm⁻¹) and phenolic O–H absorption (~3,200 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm) and ethylphenoxy CH₃ groups (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., N–N–C angles ~105–110°) and crystallographic parameters (e.g., R₁ = 0.0253, wR₂ = 0.0651 for HFDNTz derivatives) .

Q. How stable is this compound under varying pH and temperature?

Stability studies recommend storage at 4°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis. Decomposition occurs above 150°C, with exothermic peaks observed via DSC .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in tetrazole cycloadditions?

Key variables include:

  • Catalyst : Bleaching Earth Clay enhances reaction efficiency by 30% compared to homogeneous catalysts .
  • Activation Method : Microwave irradiation reduces reaction time (20 mins vs. 2 hours thermally) but may lower regioselectivity .
  • Solvent : PEG-400 improves phase separation and recyclability, reducing byproduct formation .

Q. How should researchers address contradictions in spectral data for structural validation?

Case Example: Discrepancies in ¹H NMR signals (e.g., unexpected splitting in ethylphenoxy protons) may arise from tautomerism or impurities. Resolution strategies:

  • Compare experimental data with computational predictions (DFT or MD simulations) .
  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. What computational tools predict the compound’s reactivity and pharmacological potential?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • DFT Calculations : Gaussian 09 assesses frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict electrophilic/nucleophilic sites .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., LogP ~2.1) and metabolic stability .

Q. How can researchers mitigate hazards during large-scale synthesis?

  • Safety Protocols : Use barricaded fume hoods, Kevlar gloves, and face shields to handle explosive intermediates (e.g., HN₃ in cycloadditions) .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Methodological Insights from Literature

Parameter Typical Range Key Reference
Reaction Yield7–67% (dependent on base/solvent)
Melting Point120–150°C (decomposition)
Crystallographic R₁0.0253–0.0359
Computational LogP2.1–2.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.